beta-Fluoro-betaureido-propionic acid
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Overview
Description
N-Carbamoyl-2-fluoro-beta-alanine is a modified amino acid with the molecular formula C4H7FN2O3 and a molecular weight of 150.11 g/mol . It is a metabolite of Capecitabine, a chemotherapeutic agent used in the treatment of various cancers . This compound is known for its role in biochemical research and its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Carbamoyl-2-fluoro-beta-alanine typically involves the reaction of 2-fluoro-beta-alanine with a carbamoylating agent under controlled conditions. The reaction is carried out in an aqueous or organic solvent, and the product is purified using standard techniques such as crystallization or chromatography .
Industrial Production Methods: Industrial production of N-Carbamoyl-2-fluoro-beta-alanine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of production .
Chemical Reactions Analysis
Types of Reactions: N-Carbamoyl-2-fluoro-beta-alanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-carbamoyl-2-fluoro-beta-alanine oxides, while reduction can produce amine derivatives .
Scientific Research Applications
N-Carbamoyl-2-fluoro-beta-alanine has a wide range of applications in scientific research:
Mechanism of Action
N-Carbamoyl-2-fluoro-beta-alanine exerts its effects through its conversion to active metabolites in vivo. It targets specific enzymes and pathways involved in cancer cell metabolism, leading to the inhibition of tumor growth . The compound’s mechanism of action involves the disruption of DNA synthesis and repair, ultimately inducing cell death in cancer cells .
Comparison with Similar Compounds
N-Carbamoyl-2,6-difluoro-beta-alanine: A related compound with similar biochemical properties.
2-Fluoro-beta-alanine: The parent compound from which N-Carbamoyl-2-fluoro-beta-alanine is derived.
Uniqueness: N-Carbamoyl-2-fluoro-beta-alanine is unique due to its specific fluorine substitution and carbamoyl group, which confer distinct chemical and biological properties. Its role as a metabolite of Capecitabine and its potential therapeutic applications in cancer treatment further highlight its significance .
Properties
Molecular Formula |
C4H7FN2O3 |
---|---|
Molecular Weight |
150.11 g/mol |
IUPAC Name |
3-(carbamoylamino)-3-fluoropropanoic acid |
InChI |
InChI=1S/C4H7FN2O3/c5-2(1-3(8)9)7-4(6)10/h2H,1H2,(H,8,9)(H3,6,7,10) |
InChI Key |
CIBMHQUMVUQOGK-UHFFFAOYSA-N |
Canonical SMILES |
C(C(NC(=O)N)F)C(=O)O |
Origin of Product |
United States |
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